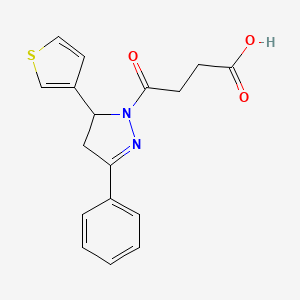

4-oxo-4-(3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-oxo-4-(3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid is a synthetic compound that has shown promising results in scientific research applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.

Applications De Recherche Scientifique

Optical Gating of Photosensitive Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid showcases its utility in demonstrating optical gating in nanofluidic devices based on synthetic ion channels. This application is significant in the controlled release, sensing, and information processing through UV-light-triggered permselective transport of ionic species in aqueous solutions. The technology's experimental and theoretical characterizations offer insights into integrating nanostructures into multifunctional devices for advanced applications in various fields, including biomedical engineering and nanotechnology (Ali et al., 2012).

Inhibition of Seed Germination

Research into natural compounds from Erigeron annuus has identified 4-oxo-4-(3-phenyl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)butanoic acid analogs as potent inhibitors of seed germination. These findings contribute to agricultural science by providing insights into natural herbicide development, helping to manage weed growth without resorting to synthetic chemicals. This natural approach to weed management highlights the compound's potential in sustainable agriculture (Oh et al., 2002).

Molecular Engineering for Solar Cell Applications

In the context of renewable energy, derivatives of this compound have been explored for their potential in solar cell applications. The engineering of organic sensitizers incorporating this structure has led to significant advancements in solar technology, demonstrating high conversion efficiency and offering a pathway towards more sustainable energy solutions (Kim et al., 2006).

Development of Nonpeptidic Integrin Inhibitors

The pharmaceutical application of this compound derivatives has been illustrated through the synthesis of nonpeptidic integrin inhibitors. These inhibitors show promise in the treatment of idiopathic pulmonary fibrosis, showcasing the compound's relevance in developing new therapeutic agents. The research demonstrates the compound's versatility in drug development, particularly for respiratory diseases (Procopiou et al., 2018).

Exploration in Heterocyclic Chemistry

The compound's structure has been pivotal in heterocyclic chemistry, leading to the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. This exploration expands the understanding of heterocyclic compounds' synthesis and potential uses, contributing to advances in pharmaceuticals and materials science (Mohareb et al., 2004).

Propriétés

IUPAC Name |

4-oxo-4-(5-phenyl-3-thiophen-3-yl-3,4-dihydropyrazol-2-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c20-16(6-7-17(21)22)19-15(13-8-9-23-11-13)10-14(18-19)12-4-2-1-3-5-12/h1-5,8-9,11,15H,6-7,10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKLLZMZIJTLNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Hexyloxy)phenyl]methanol](/img/structure/B2751808.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2751809.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2751812.png)

![N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2751814.png)

![6-Tert-butyl-2-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2751816.png)

![4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2751825.png)

![5-((4-Bromophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2751829.png)

![3-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2751830.png)